5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one is a heterocyclic compound featuring a pyrrol-3-one core substituted with a benzimidazole moiety at position 4 and a 4-(4-methylpiperazin-1-yl)phenyl group at position 1.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H24N6O/c1-26-10-12-27(13-11-26)15-6-8-16(9-7-15)28-14-19(29)20(21(28)23)22-24-17-4-2-3-5-18(17)25-22/h2-9,23,29H,10-14H2,1H3,(H,24,25) |
InChI Key |
TWTDHBAWFVTGBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Biological Activity
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry. Its structural components suggest various biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 536.03 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research indicates that derivatives of benzimidazole, including the compound , exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-amino derivative | A549 (lung cancer) | 0.39 |
| 5-amino derivative | MCF-7 (breast cancer) | 0.46 |
| 5-amino derivative | HCT116 (colon cancer) | 0.39 |
These findings suggest that the compound may possess similar or enhanced efficacy against cancer cells due to its unique structural features.
The mechanism by which this compound exerts its anticancer effects is likely multifaceted, involving:
- Inhibition of Kinases : Compounds containing benzimidazole rings have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Studies demonstrate that similar compounds can induce programmed cell death in cancer cells, leading to reduced tumor growth.
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives:
- Study on FGFR Inhibition : A recent study evaluated a series of indazole-containing compounds that demonstrated significant inhibition of fibroblast growth factor receptors (FGFRs). The most potent compound exhibited an IC50 value of 30.2 nM against FGFR1, indicating strong potential for targeting this pathway in cancer therapy .
- Antiproliferative Activity : Another study reported that a related benzimidazole derivative showed substantial antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 0.02 to 0.11 nM for different targets . This emphasizes the importance of structural modifications in enhancing biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzimidazole : The initial step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
- Pyrrole Ring Formation : Subsequent cyclization reactions are performed to incorporate the pyrrole ring.
- Functionalization : Finally, functional groups such as piperazine are introduced to enhance biological properties.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
*Calculated based on formula C21H21N5O.
Key Research Findings
Influence of Substituents on Solubility and Bioavailability
- The methylpiperazine group in the target compound introduces a basic nitrogen, improving water solubility compared to phenyl or halogenated analogs . This aligns with trends observed in piperazine-containing drugs (e.g., antipsychotics) that leverage this moiety for enhanced blood-brain barrier penetration.
Critical Analysis of Evidence Gaps
- Pharmacological Data: No direct activity data for the target compound are provided. Inferences rely on structural parallels to compounds like those in , which target serotonin receptors.
- Thermodynamic Properties : Melting points and solubility metrics are absent for the target compound but available for analogs (e.g., 263–265°C for the 4-tert-butylphenyl derivative ).
- Toxicity Profiles : Methylpiperazine groups are generally well-tolerated, but comparative toxicity studies with halogenated analogs are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
